molecular formula C15H18N4O2S B6556886 N-ethyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040648-95-0

N-ethyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556886
CAS No.: 1040648-95-0
M. Wt: 318.4 g/mol
InChI Key: USQIEHRCCSQNIZ-UHFFFAOYSA-N
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Description

N-ethyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a ureido linkage and a propanamide side chain. This molecular architecture, which incorporates a thiazole ring, is of significant interest in medicinal chemistry and chemical biology research. Thiazole derivatives are widely investigated for their diverse biological activities and are commonly explored as key scaffolds in the development of enzyme inhibitors and receptor modulators. The structure of this compound suggests potential for utilization in structure-activity relationship (SAR) studies, particularly in probing the function of biological targets that interact with heterocyclic compounds. Researchers may employ this chemical as a building block or intermediate in the synthesis of more complex molecules for pharmacological screening. It is also a candidate for use in biochemical assays to study protein-ligand interactions. This product is intended for laboratory research purposes by qualified personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-ethyl-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-2-16-13(20)9-8-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQIEHRCCSQNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a thiazole-based compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol
IUPAC Name: N-(4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
InChI Key: NTMWROULUQYQIU-UHFFFAOYSA-N

The compound features a thiazole ring, an acetamide group, and phenyl substituents, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator by:

  • Binding to Active Sites: It can inhibit enzyme activity by binding to the active sites of specific enzymes.
  • Modulating Receptor Functions: The compound may interact with receptors, altering their functions and subsequently affecting cellular pathways.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance:

  • Cytotoxicity Studies: Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated IC50 values in the low micromolar range for several thiazole derivatives, suggesting potent antitumor activity .
CompoundCell LineIC50 (µg/mL)
Compound 9A4311.61 ± 1.92
Compound 10HT291.98 ± 1.22

Anticonvulsant Activity

Thiazole compounds have also been explored for their anticonvulsant effects. For example:

  • Activity Assessment: Certain thiazole derivatives displayed significant anticonvulsant properties in animal models, contributing to the understanding of their therapeutic potential in neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific structural features are crucial for their biological activity:

  • Substituents on the Phenyl Ring: Electron-donating groups (e.g., methyl groups) at particular positions enhance antitumor activity.
  • Thiazole Ring Modifications: Variations in the thiazole structure can significantly impact the compound's interaction with biological targets.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:

  • Anticancer Studies: A series of thiazole-based compounds were tested against multiple cancer cell lines, revealing that specific modifications to the phenyl ring improved cytotoxicity .
  • Neuropharmacological Research: Thiazole derivatives were evaluated in models of epilepsy, demonstrating potential as anticonvulsants and providing insights into their mechanism of action .

Comparison with Similar Compounds

Role of N-Substituents

  • Ethyl vs. Pentyl (Target vs.
  • Aromatic vs. Aliphatic (HE46 vs. Target) : HE46’s cyclohexenylethyl and cyclohexylcarbamoyl groups introduce conformational rigidity, possibly stabilizing hydrophobic interactions in insecticidal targets.

C-Terminal Modifications

  • Phenylcarbamoyl vs. Halogenated Phenyl (Target vs. ) : The 3-chlorophenyl and 4-fluorophenyl groups in introduce electronegative atoms, which may enhance dipole interactions with enzyme active sites (e.g., kinases or phosphatases) .

Sulfonyl and Heterocyclic Additions (ZFY )

  • The cyclopropanesulfonyl group in ZFY likely improves metabolic stability by resisting oxidative degradation.

Preparation Methods

Preparation of 2-Amino-4-(3-ethoxy-3-oxopropyl)-1,3-thiazole

Reagents :

  • Thiourea (NH₂CSNH₂)

  • Ethyl 3-bromo-2-oxopropanoate

Procedure :

  • Thiourea (7.6 g, 0.1 mol) and ethyl 3-bromo-2-oxopropanoate (21.1 g, 0.1 mol) are refluxed in ethanol (150 mL) for 12 hours.

  • The mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol/water (1:1).

Yield : 68–72%
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.89 (t, 2H, J = 7.3 Hz, CH₂CO), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 6.95 (s, 1H, thiazole-H5).

Hydrolysis to 2-Amino-4-(3-carboxypropyl)-1,3-thiazole

The ester intermediate is hydrolyzed to the carboxylic acid using 2M NaOH (reflux, 4 hours), followed by acidification with HCl to pH 2–3. The product is isolated via filtration (yield: 85–90%).

Introduction of the Phenylcarbamoyl Group

The 2-amino group on the thiazole undergoes urea formation with phenyl isocyanate.

Reaction with Phenyl Isocyanate

Reagents :

  • 2-Amino-4-(3-carboxypropyl)-1,3-thiazole

  • Phenyl isocyanate (PhNCO)

Procedure :

  • The thiazole derivative (10 mmol) is dissolved in dry THF (50 mL) under nitrogen.

  • Phenyl isocyanate (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 6 hours.

  • The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 75–80%
Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O urea), 1660 cm⁻¹ (thiazole C=N).

  • ¹³C NMR (DMSO-d₆) : δ 173.2 (COOH), 155.8 (urea C=O), 140.1 (thiazole C2).

Synthesis of the N-Ethylpropanamide Side Chain

The carboxylic acid is converted to the propanamide via amidation.

Amidation with Ethylamine

Reagents :

  • 2-[(Phenylcarbamoyl)amino]-4-(3-carboxypropyl)-1,3-thiazole

  • Ethylamine (EtNH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Procedure :

  • The carboxylic acid (5 mmol), EDC (1.2 equiv), and HOBt (1 equiv) are dissolved in DMF (20 mL).

  • Ethylamine (2 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

  • The product is extracted with ethyl acetate and purified via recrystallization from methanol.

Yield : 70–75%
Characterization :

  • MS (ESI) : m/z 363 [M+H]⁺.

  • ¹H NMR (DMSO-d₆) : δ 1.12 (t, 3H, J = 7.2 Hz, NHCH₂CH₃), 2.45 (t, 2H, J = 7.4 Hz, CH₂CO), 3.34 (q, 2H, J = 7.2 Hz, NHCH₂).

Alternative Synthetic Routes and Optimization

One-Pot Thiazole-Urea Formation

A streamlined approach involves reacting 3-(2-amino-1,3-thiazol-4-yl)propanamide directly with phenyl isocyanate in DMF at 80°C for 3 hours, achieving a 65% yield. This method reduces purification steps but requires strict moisture control.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) accelerates the Hantzsch cyclization step, improving yields to 78–82% while reducing reaction time.

Challenges and Troubleshooting

Issue Solution
Low urea formation yieldUse a 10% excess of phenyl isocyanate and anhydrous conditions.
Thiazole ring oxidationConduct reactions under nitrogen atmosphere with antioxidant (e.g., BHT).
Amide racemizationEmploy coupling agents (EDC/HOBt) at 0°C to minimize epimerization.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-ethyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent steps include amide bond formation using coupling agents like EDCI or HOBt. Solvents such as ethanol or methanol are employed, with catalysts (e.g., HCl or NaOH) to optimize reaction rates. Temperature control (60–80°C) and pH adjustments are critical to minimize side products .
  • Example Protocol :

  • Step 1 : React 2-aminothiazole with phenyl isocyanate to form the carbamoyl intermediate.
  • Step 2 : Couple the intermediate with N-ethylpropanoic acid using a carbodiimide-based reagent.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, particularly for the thiazole ring and amide groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) by enabling uniform heating, improving efficiency by ~30% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproduct formation .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve regioselectivity .

Q. What strategies resolve discrepancies in spectroscopic data during structural confirmation?

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with IR spectroscopy to resolve overlapping peaks, especially for thiazole ring protons and amide carbonyls .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing interactions .

Q. What in silico methods predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging the thiazole ring’s hydrogen-bonding capacity .
  • Quantum Chemical Calculations : Predict reactivity sites via Fukui indices or electrostatic potential maps .

Q. How does the thiazole ring influence reactivity and bioactivity?

  • The sulfur atom in the thiazole ring participates in π-stacking and hydrogen bonding, enhancing binding to biological targets (e.g., enzymes). Its electron-withdrawing nature also stabilizes reactive intermediates during synthesis .
  • Experimental Insight : Thiazole derivatives show antimicrobial activity by disrupting bacterial membrane proteins, suggesting potential for analogous mechanisms .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

  • Heat Transfer : Batch reactors may require modified stirring rates or segmented flow systems to maintain temperature uniformity .
  • Byproduct Management : Implement inline HPLC monitoring to detect impurities during continuous flow synthesis .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to identify outliers due to aggregation or solubility issues .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CMaximizes rate
Solvent Polarityε = 20–30 (e.g., ethanol)Reduces byproducts
Catalyst Loading5–10 mol%Improves selectivity

Table 2 : Analytical Techniques for Structural Validation

TechniqueKey Peaks/DataPurposeReference
¹H NMRδ 7.2–8.1 ppm (aromatic)Thiazole ring protons
HRMSm/z 389.12 [M+H]⁺Molecular weight confirmation

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